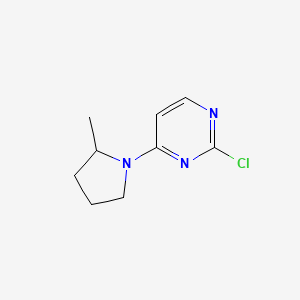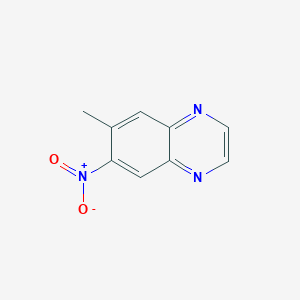
1-(2-Amino-4-methoxyphenyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-methoxyphenyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst can form 3-arylpiperidines in high yield . Additionally, the synthesis of substituted piperidines often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, typically involve scalable and cost-effective processes. These methods may include multicomponent reactions and the use of efficient catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4-methoxyphenyl)piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, rhodium) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-methoxyphenyl)piperidin-3-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol include other piperidine derivatives, such as:
- 1-(4-Methoxyphenyl)piperidin-3-ol
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(2-amino-4-methoxyphenyl)piperidin-3-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-10-4-5-12(11(13)7-10)14-6-2-3-9(15)8-14/h4-5,7,9,15H,2-3,6,8,13H2,1H3 |
InChI-Schlüssel |
MVFJGUGAOBQGIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCCC(C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)

![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)


![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)

![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)


